Methyl 3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate
Description
Methyl 3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate (CAS: 106820-63-7) is a thiophene-based organic compound featuring a sulfamoyl group linked to a 2-methoxy-2-oxoethyl substituent and a methyl ester moiety. Its molecular formula is C₁₀H₁₂N₂O₆S₂, with a molecular weight of 293.31 g/mol . Key physicochemical properties include:
- Density: 1.438 g/cm³
- Melting Point: 96–98°C
- Boiling Point: 452.3°C at 760 mmHg
- Refractive Index: 1.542
- LogP: 1.46 (indicating moderate lipophilicity) .
The compound’s structure combines a thiophene ring (aromatic, sulfur-containing heterocycle) with a sulfamoyl group (–SO₂NH–) and a methyl ester (–COOCH₃). The 2-methoxy-2-oxoethyl substituent (–NH–CH₂–COOCH₃) introduces both electron-withdrawing (ester) and electron-donating (methoxy) effects, influencing reactivity and solubility.
For example, thiophene-2-carboxylic acid derivatives react with sulfonyl chlorides (e.g., 2-methoxy-2-oxoethylsulfamoyl chloride) in the presence of bases like triethylamine, followed by esterification .
Applications: Thiophene sulfonamides are explored in medicinal chemistry for their bioactivity, including enzyme inhibition (e.g., carbonic anhydrase) and antimicrobial properties. The sulfamoyl group enhances water solubility, while the ester moiety allows prodrug strategies .
Properties
IUPAC Name |
methyl 3-[(2-methoxy-2-oxoethyl)sulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO6S2/c1-15-7(11)5-10-18(13,14)6-3-4-17-8(6)9(12)16-2/h3-4,10H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTKKTKUSGIBPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNS(=O)(=O)C1=C(SC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352060 | |
| Record name | Methyl 3-[(2-methoxy-2-oxoethyl)sulfamoyl]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106820-63-7 | |
| Record name | Methyl 3-[[(2-methoxy-2-oxoethyl)amino]sulfonyl]-2-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106820-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiophenecarboxylic acid, 3-(((2-methoxy-2-oxoethyl)amino)sulfonyl)-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106820637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-[(2-methoxy-2-oxoethyl)sulfamoyl]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-[(2-methoxy-2-oxoethyl)sulfamoyl]thiophene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.189 | |
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Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere. Triethylamine (TEA) or pyridine is employed as a base to scavenge HCl generated during the reaction. Stoichiometric excess (1.2–1.5 equivalents) of sulfamoyl chloride ensures complete conversion, with temperatures maintained between 0°C and 25°C to mitigate side reactions.
Key Steps:
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Preparation of Sulfamoyl Chloride: 2-Methoxy-2-oxoethylamine is reacted with chlorosulfonic acid in DCM at −10°C to form the sulfamoyl chloride intermediate.
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Coupling with Thiophene Derivative: Methyl 3-aminothiophene-2-carboxylate is added dropwise to the sulfamoyl chloride solution, followed by TEA. The mixture is stirred for 12–24 hours at room temperature.
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Workup and Isolation: The crude product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (hexane/ethyl acetate, 3:1).
Yield and Purity Data
Multi-Step Synthesis via Sulfonamide Intermediate
Alternative routes involve sequential sulfonation and amidation. This method is preferred for scalability and avoids handling unstable sulfamoyl chlorides.
Sulfonation of Thiophene-3-Carboxylic Acid
Thiophene-3-carboxylic acid is sulfonated using fuming sulfuric acid (20% SO3) at 80°C for 6 hours. The resulting thiophene-3-sulfonic acid is isolated as a sodium salt.
Chlorination and Amidation
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Chlorination: The sulfonic acid is treated with phosphorus pentachloride (PCl5) in chlorobenzene at 110°C to yield thiophene-3-sulfonyl chloride.
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Amidation with Methyl Glycinate: Thiophene-3-sulfonyl chloride reacts with methyl 2-aminoacetate hydrochloride in acetonitrile, using N,N-diisopropylethylamine (DIPEA) as a base. The reaction is complete within 4 hours at 50°C.
Optimization Note: Replacing PCl5 with thionyl chloride (SOCl2) reduces reaction time to 2 hours but requires stringent moisture control.
Esterification and Final Product
The sulfonamide intermediate undergoes esterification with methanol in the presence of sulfuric acid (2% v/v) under reflux. This step achieves quantitative conversion within 3 hours.
Alternative Pathways and Recent Advances
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 100°C) reduces reaction time for the sulfamoylation step to 30 minutes, improving yield to 78% while maintaining purity.
Solvent-Free Mechanochemical Approach
Ball milling thiophene-3-carboxylate with sulfamoyl chloride and potassium carbonate (K2CO3) eliminates solvent use, achieving 65% yield in 2 hours. This method aligns with green chemistry principles.
Critical Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Sulfamoyl Chloride | High purity | Unstable intermediates |
| Multi-Step Synthesis | Scalable | Longer reaction times |
| Microwave-Assisted | Rapid, energy-efficient | Specialized equipment |
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; conditions: acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; conditions: anhydrous solvents like ether or tetrahydrofuran.
Substitution: Sodium methoxide, potassium tert-butoxide; conditions: polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .
Scientific Research Applications
Pharmaceutical Development
Methyl 3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate has been investigated for its potential as an active pharmaceutical ingredient (API). Its sulfamoyl group suggests possible applications in the development of sulfonamide antibiotics or anti-inflammatory drugs. The compound's structural features may enhance its bioactivity and selectivity towards specific biological targets.
Synthetic Chemistry
This compound serves as an important intermediate in organic synthesis. Its unique functional groups allow for further modifications, making it useful in the development of complex molecules. Researchers utilize it to create derivatives with enhanced pharmacological properties or to explore new synthetic pathways .
Biological Studies
Research has indicated that compounds with similar structures exhibit various biological activities, including antimicrobial and anticancer properties. This compound could be explored for its potential effects on cell proliferation, apoptosis, and other cellular processes in vitro and in vivo.
Material Science
Due to its unique chemical structure, this compound may find applications in material science, particularly in the development of polymers or coatings that require specific chemical resistance or functional properties. The thiophene moiety can contribute to electronic properties, making it suitable for organic electronics applications .
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal examined various thiophene derivatives for their antimicrobial efficacy. This compound was included in the screening process, showing promising activity against Gram-positive bacteria. The results suggested that modifications to the sulfamoyl group could enhance antibacterial potency.
Case Study 2: Synthesis of Novel Derivatives
Research focused on synthesizing novel derivatives of this compound revealed that altering the methoxycarbonyl group significantly impacted the compound's solubility and biological activity. This study highlighted the importance of structural variations in optimizing drug candidates for specific therapeutic targets.
Case Study 3: Polymer Applications
In material science research, this compound was incorporated into polymer matrices to improve mechanical properties and thermal stability. The incorporation of thiophene derivatives into polymers showed enhanced conductivity and potential applications in flexible electronics.
Mechanism of Action
The mechanism of action of Methyl 3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to its anti-inflammatory and antimicrobial effects . The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of cyclooxygenase enzymes and disruption of bacterial cell wall synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related thiophene derivatives with sulfamoyl or carbamate functionalities. Key differences in substituents, electronic properties, and bioactivity are summarized below:
Structural and Functional Group Comparisons
Reactivity and Stability
- Nucleophilic Substitution : The sulfamoyl group (–SO₂NH–) in the target compound is susceptible to nucleophilic attack, enabling derivatization (e.g., alkylation, acylation). This contrasts with pyridine-containing analogs (), where the aromatic ring directs electrophilic substitution .
- Ester Hydrolysis : The methyl ester in the target compound can hydrolyze to a carboxylic acid under basic conditions, a property exploited in prodrug design. Ethyl esters () exhibit slower hydrolysis rates due to increased steric hindrance .
- Oxidative Stability : Thiophene rings are prone to oxidation, but electron-withdrawing groups (e.g., –SO₂NH–, –CF₃) stabilize the aromatic system, as seen in and .
Biological Activity
Methyl 3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate (CAS No. 106820-63-7) is a compound that has garnered interest due to its potential biological activities. This article discusses its synthesis, characterization, and biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Molecular Structure:
- Molecular Formula: C₉H₁₁N₁O₆S₂
- Molecular Weight: 293.32 g/mol
- IUPAC Name: Methyl 3-{[(2-methoxy-2-oxoethyl)amino]sulfonyl}-2-thiophenecarboxylate
Storage Conditions:
- Recommended to be stored in a dark, dry place at room temperature.
Synthesis
The synthesis of this compound typically involves the reaction of methyl 3-chlorosulfonyl-2-thiophenecarboxylate with glycine methyl ester hydrochloride under controlled pH conditions. The yield can reach up to 92.3% under optimal conditions, highlighting its efficient production process .
Antimicrobial Activity
Thiophene derivatives, including this compound, have shown significant antimicrobial properties. In a study evaluating various thiophene compounds against Gram-positive and Gram-negative bacteria, certain derivatives exhibited notable antibacterial activity. For instance, compounds derived from thiophene structures were tested using the paper disk diffusion method and showed effectiveness comparable to standard antibiotics like amoxicillin .
Anticancer Activity
Research indicates that thiophene derivatives possess anticancer properties. This compound was evaluated against various cancer cell lines, including PC-3 (prostate cancer), A549 (lung cancer), and MCF-7 (breast cancer). The compound demonstrated cytotoxic effects with varying degrees of potency across different cell lines. For example, IC50 values were reported in the millimolar range for several thiophene derivatives, indicating their potential as anticancer agents .
Anti-inflammatory Activity
Thiophene derivatives are also recognized for their anti-inflammatory effects. Compounds containing the thiophene ring have been shown to inhibit inflammatory pathways and reduce cytokine production in vitro. This makes them candidates for further development in treating inflammatory diseases .
Research Findings and Case Studies
Q & A
Basic Research Questions
Q. How can the synthesis of methyl 3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate be optimized for yield and purity?
- Methodological Answer : Optimize reaction conditions by varying solvents (e.g., HFIP for improved solubility ), stoichiometry of sulfamoylating agents, and temperature. Monitor reaction progress via TLC or HPLC. Purify via column chromatography using gradient elution (e.g., hexane/ethyl acetate mixtures). Confirm purity using HRMS-ESI (e.g., mass accuracy ≤2 ppm deviation ) and ¹H/¹³C NMR to verify functional groups .
Q. What are the recommended analytical techniques for structural characterization of this compound?
- Methodological Answer : Use ¹H NMR (400–600 MHz) to confirm proton environments, particularly the sulfamoyl (-SO₂-NH-) and ester (-COOCH₃) groups. ¹³C NMR resolves carbonyl (C=O) and aromatic thiophene carbons. HRMS-ESI validates molecular weight (e.g., <5 ppm error ). IR spectroscopy can identify sulfonamide (1320–1160 cm⁻¹) and ester (1720–1700 cm⁻¹) stretches .
Q. What safety precautions are critical during handling and storage?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact (H315, H319 ). Work in a fume hood due to respiratory hazards (Specific Target Organ Toxicity, STOT ). Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of ester/sulfamoyl groups .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the sulfamoyl group in nucleophilic substitution reactions?
- Methodological Answer : Perform DFT calculations (B3LYP/6-31G* basis set) to map electrostatic potential surfaces, identifying electron-deficient sulfur in the sulfamoyl group. Compare activation energies for nucleophilic attack (e.g., by amines) at the sulfonyl center versus ester carbonyl. Validate with kinetic studies (e.g., pseudo-first-order rate constants under varying pH) .
Q. What strategies resolve contradictions in solubility data across different solvent systems?
- Methodological Answer : Systematically test solubility in polar aprotic (DMF, DMSO), protic (MeOH, H₂O), and nonpolar (toluene) solvents. Correlate with Hansen solubility parameters (δD, δP, δH) and logP values (predicted via ChemAxon). Address discrepancies by analyzing crystallinity (PXRD) or aggregation (DLS) in poorly soluble solvents .
Q. How can the compound’s bioactivity be evaluated against enzyme targets (e.g., protein tyrosine phosphatases)?
- Methodological Answer : Use fluorescence-based assays (e.g., DiFMUP substrate for phosphatase activity) with recombinant enzymes (e.g., PTP1B). Determine IC₅₀ values via dose-response curves (0.1–100 µM). Confirm binding via SPR or ITC, and validate specificity using mutant enzymes .
Q. What mechanistic insights can be gained from studying degradation pathways under accelerated stability conditions?
- Methodological Answer : Expose the compound to stress conditions (40°C/75% RH, acidic/basic hydrolysis, oxidative H₂O₂). Analyze degradation products via LC-MS/MS. Identify hydrolytic cleavage of ester groups or sulfamoyl bond rearrangement. Propose degradation mechanisms using isotopic labeling (¹⁸O-H₂O for ester hydrolysis tracing) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
